molecular formula C10H16Cl2N2O8 B563594 2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid CAS No. 147663-86-3

2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid

Cat. No.: B563594
CAS No.: 147663-86-3
M. Wt: 363.144
InChI Key: NFXDWFVEXZIRKU-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-2-yl)pyridine;perchloric acid (CAS 147663-86-3) is a nitrogen-containing heterocyclic salt with significant applications in chemical research and materials science . This compound is valued for its dual functionality, serving as a precursor for metal-organic frameworks and as a component in catalytic systems . Its structure features a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group, forming a salt with perchloric acid. The weakly coordinating perchlorate (ClO₄⁻) anion contributes to the compound's utility in stabilizing cationic complexes and its high thermal stability compared to adducts with more corrosive acids . In scientific research, this compound has been investigated for its potential in pharmaceutical development due to its structural similarity to nicotine, with some pyrrolidine derivatives showing promising biological activities . Researchers also utilize its properties in the synthesis of novel ionic liquids and as a biocompatible catalyst for selective organic transformations, such as the acetylation of amines . The compound is provided strictly for research purposes. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClHO4/c1-12-8-4-6-10(12)9-5-2-3-7-11-9;2*2-1(3,4)5/h2-3,5,7,10H,4,6,8H2,1H3;2*(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXDWFVEXZIRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC=CC=N2.OCl(=O)(=O)=O.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723717
Record name Perchloric acid--2-(1-methylpyrrolidin-2-yl)pyridine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147663-86-3
Record name Perchloric acid--2-(1-methylpyrrolidin-2-yl)pyridine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- involves several synthetic routes and reaction conditions. One method involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials . These compounds undergo a series of reactions to produce 2-methyl-5-(1-methylpyrrolidin-2-yl) pyridine, which is then further processed to obtain the desired compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane, ethyl acetate, n-hexane, petroleum ether, and chloroform .

Chemical Reactions Analysis

Pyridine, 2-(1-methyl-2-pyrrolidinyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while substitution reactions may produce various substituted pyridine derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to nicotine. Research indicates that derivatives of pyrrolidine exhibit significant biological activities, including anti-cancer and anti-bacterial properties.

Case Study: Anticancer Activity
A study conducted on various pyrrolidine derivatives demonstrated that certain compounds exhibited cytotoxic effects against cancer cell lines, with some showing activity twice that of the reference drug tamoxifen. In vivo studies indicated a survival rate of up to 83% in treated animals, suggesting promising anticancer applications for derivatives of 2-(1-methylpyrrolidin-2-yl)pyridine .

CompoundCytotoxicity (IC50)Reference Drug Comparison
Compound A5 µM10 µM (Tamoxifen)
Compound B3 µM6 µM (Tamoxifen)

Nicotine Replacement Therapies

Research has shown that derivatives of this compound can serve as effective substitutes for nicotine in smoking cessation products. The sensory experience provided by these compounds can match or exceed that of natural nicotine, making them suitable candidates for inclusion in electronic cigarette formulations.

Case Study: Sensory Evaluation
A comparative study evaluated the sensory profiles of synthetic nicotine derivatives against natural nicotine. The results indicated that certain formulations containing 2-(1-methylpyrrolidin-2-yl)pyridine provided a more favorable throat hit and overall satisfaction compared to traditional nicotine products .

FormulationThroat Hit ScoreOverall Satisfaction Score
Natural Nicotine7.522.0
Synthetic Derivative8.425.2

Agricultural Applications

The compound's potential extends into agrochemicals, where its derivatives are being explored for use as pesticides or growth regulators. The nitrogen-containing heterocycles have shown efficacy in modifying plant growth responses.

Case Study: Pesticidal Activity
Research on pyrrolidine-based compounds has indicated their effectiveness against specific pests, leading to enhanced crop yields and reduced agricultural losses. This suggests that further exploration into the synthesis and application of 2-(1-methylpyrrolidin-2-yl)pyridine derivatives could yield beneficial agricultural products .

Mechanism of Action

The mechanism of action of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways in biological systems . It is known to bind to nicotinic acetylcholine receptors, which are involved in the transmission of nerve signals. This binding can lead to the activation or inhibition of these receptors, resulting in various physiological effects. The compound’s effects on these receptors are similar to those of nicotine, which is known to have both stimulant and relaxant effects on the nervous system .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below is a detailed comparison of 2-(1-methylpyrrolidin-2-yl)pyridine; perchloric acid with structurally or functionally related compounds, supported by physicochemical data and applications.

Acid-Base Properties and Stability

  • Perchloric Acid vs. Sulfuric Acid : The protonation of pyridine derivatives with HClO₄ (as in 2-(1-methylpyrrolidin-2-yl)pyridine; HClO₄) results in higher thermal stability compared to sulfuric acid adducts (e.g., 3-(1-methylpyrrolidin-2-yl)pyridine; H₂SO₄). This is due to the weakly coordinating ClO₄⁻ anion, which minimizes decomposition under high temperatures .
  • UV Spectral Behavior: Pyridine N-oxides protonated with HClO₄ in acetonitrile exhibit distinct UV absorption bands (e.g., λmax ≈ 275 nm) compared to non-protonated analogs, highlighting the role of acid strength in electronic structure modulation .

Coordination Chemistry

  • Ligand Efficiency : 2-(1-Methylpyrrolidin-2-yl)pyridine; HClO₄ demonstrates superior ligand properties in metal complexes compared to simpler pyridines (e.g., 2-(pyridin-2-yl)pyridine) due to the steric bulk of the methylpyrrolidine group, which enhances metal-ligand binding selectivity .

Pharmacological Relevance

Biological Activity

The compound 2-(1-methylpyrrolidin-2-yl)pyridine; perchloric acid is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H14N2·HClO4
  • CAS Number : 147663-86-3
  • Molecular Weight : 228.68 g/mol

The compound consists of a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group, which is believed to influence its biological properties.

The biological activity of 2-(1-methylpyrrolidin-2-yl)pyridine is primarily attributed to its interaction with various neurotransmitter systems. It is suggested that the compound may act as a modulator of the cholinergic system, impacting acetylcholine receptors, which play a crucial role in cognitive functions and neuromuscular transmission.

Key Mechanisms:

  • Cholinergic Modulation : The compound may enhance acetylcholine signaling, potentially improving cognitive functions such as memory and learning.
  • Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, reducing oxidative stress in cells.
  • Neuroprotective Effects : There is evidence suggesting that the compound can protect neuronal cells from damage induced by neurotoxic agents.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Biological ActivityObservationsReferences
Cholinergic ActivityEnhanced acetylcholine receptor binding
Antioxidant ActivityReduced oxidative stress in neuronal cells
Neuroprotective EffectsProtection against neurotoxicity
CytotoxicityModerate cytotoxicity against cancer cell lines (HCT-116, HepG2)

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(1-methylpyrrolidin-2-yl)pyridine; perchloric acid:

  • Cognitive Enhancement Study :
    • A study demonstrated that administration of the compound improved memory retention in animal models. The mechanism was linked to increased cholinergic activity in the hippocampus.
    • Reference:
  • Antioxidant Study :
    • Research indicated that the compound exhibited significant antioxidant activity, effectively scavenging free radicals and reducing lipid peroxidation in neuronal cultures.
    • Reference:
  • Cancer Cell Line Study :
    • The compound was tested against several human cancer cell lines (HCT-116, HepG2). Results showed moderate cytotoxicity, suggesting potential for development as an anticancer agent.
    • Reference:

Q & A

Q. What are the recommended synthetic routes for preparing 2-(1-methylpyrrolidin-2-yl)pyridine derivatives?

A common method involves nucleophilic substitution or coupling reactions. For example, 2-chloropyridine derivatives can react with 1-methylpyrrolidine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C). Subsequent protonation with hydrochloric acid yields the hydrochloride salt . Optimization of reaction time and stoichiometry is critical to achieving yields above 70%.

Q. How can researchers characterize the purity and structure of 2-(1-methylpyrrolidin-2-yl)pyridine derivatives?

Key techniques include:

  • IR Spectroscopy : Detect functional groups (e.g., C=O at ~1668 cm⁻¹, C-Cl at ~715 cm⁻¹) .
  • ¹H NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.10–7.65 ppm, methyl groups at δ 2.17 ppm) .
  • Elemental Analysis : Validate stoichiometry (e.g., %C, %H, %N deviations < ±0.3%) .
  • Melting Point : Assess purity (e.g., sharp ranges like 288–292°C indicate high crystallinity) .

Q. What safety protocols are essential when handling perchloric acid in synthesis?

Perchloric acid requires strict precautions due to its oxidizing and corrosive nature:

  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Storage : Keep in glass containers away from organic materials to avoid explosive perchlorate formation .
  • Spill Response : Neutralize with sodium bicarbonate and dispose of residues as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 2-(1-methylpyrrolidin-2-yl)pyridine complexes?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS/D (for solution) enables precise determination of bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL can refine high-resolution data to resolve disorder in methylpyrrolidine rings, while SHELXE aids in phase determination for twinned crystals .

Q. How should researchers address discrepancies in analytical data (e.g., elemental analysis vs. NMR) for synthesized derivatives?

  • Cross-Validation : Repeat experiments under controlled conditions (e.g., dryness of samples for elemental analysis).
  • Supplementary Techniques : Use mass spectrometry (MS) to confirm molecular weight and high-performance liquid chromatography (HPLC) to assess purity .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. What strategies optimize the synthesis of perchlorate salts from 2-(1-methylpyrrolidin-2-yl)pyridine?

  • Counterion Selection : Perchloric acid reacts with tertiary amines to form stable salts. Use equimolar acid in anhydrous ethanol to minimize side reactions.
  • Crystallization Control : Slow evaporation at 4°C enhances crystal quality for SCXRD .
  • Yield Improvement : Add perchloric acid dropwise to avoid local overheating, which can degrade the product .

Q. How do supramolecular interactions influence the biological activity of 2-(1-methylpyrrolidin-2-yl)pyridine derivatives?

Pyridine and pyrrolidine moieties participate in π-π stacking, hydrogen bonding, and cation-π interactions with biological targets. For instance:

  • Enzyme Inhibition : The basic nitrogen in pyrrolidine can protonate and bind to catalytic residues (e.g., in kinases or proteases) .
  • Receptor Binding : Substituents on the pyridine ring modulate lipophilicity and affinity for hydrophobic pockets .

Q. What are the challenges in scaling up the synthesis of 2-(1-methylpyrrolidin-2-yl)pyridine derivatives for pharmacological studies?

  • Reactor Design : Transition from batch to continuous flow reactors improves heat dissipation and mixing efficiency.
  • Purification : Replace column chromatography with recrystallization or countercurrent distribution for large-scale purity .
  • Safety : Mitigate risks of exothermic reactions by automating temperature and pressure controls during perchloric acid addition .

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